Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)-

Description

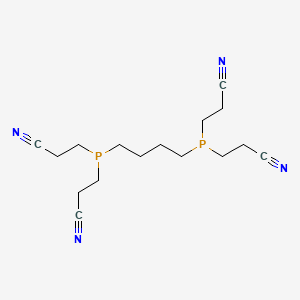

Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- is a bis(phosphine) ligand characterized by a tetramethylene (-CH₂-CH₂-CH₂-CH₂-) backbone bridging two phosphorus centers, each substituted with two 2-cyanoethyl (-CH₂CH₂CN) groups. The cyanoethyl substituents introduce strong electron-withdrawing properties, which modulate the ligand’s donor strength and steric profile. Such ligands are critical in coordination chemistry, particularly in catalysis, where electronic and steric properties dictate reactivity and selectivity .

Properties

CAS No. |

74038-26-9 |

|---|---|

Molecular Formula |

C16H24N4P2 |

Molecular Weight |

334.34 g/mol |

IUPAC Name |

3-[4-[bis(2-cyanoethyl)phosphanyl]butyl-(2-cyanoethyl)phosphanyl]propanenitrile |

InChI |

InChI=1S/C16H24N4P2/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2 |

InChI Key |

NHLZQBLVODMATA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCP(CCC#N)CCC#N)CP(CCC#N)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylenebis[bis(2-cyanoethyl)phosphine] can be synthesized through a multi-step process involving the reaction of phosphine with cyanoethyl compounds. The typical synthetic route involves the reaction of tetramethylene with bis(2-cyanoethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is typically purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tetramethylenebis[bis(2-cyanoethyl)phosphine] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Applications in Organic Synthesis

Phosphine derivatives are widely used as reagents in organic synthesis due to their ability to form phosphoramidites. These compounds are essential for the phosphorylation of nucleosides and nucleotides, which are crucial in the synthesis of oligonucleotides.

Table 1: Key Applications in Organic Synthesis

| Application | Description |

|---|---|

| Phosphorylation Reagents | Used for synthesizing phosphoramidites required for oligonucleotide synthesis |

| Nucleoside Modification | Acts as a reagent to prepare modified nucleosides for therapeutic applications |

| Synthesis of Oligonucleotides | Facilitates the assembly of DNA/RNA sequences through phosphitylation |

Applications in Materials Science

The incorporation of phosphines into materials science has led to advancements in the development of metal-organic frameworks (MOFs) and polymeric materials. The unique properties of phosphines allow for enhanced reactivity and stability in these materials.

Case Study: Phosphine-Functionalized MOFs

Research has shown that phosphine-functionalized MOFs can exhibit increased catalytic activity due to the confinement effects within their structures. For instance, the use of triphosphine ligands has been reported to enhance the selectivity and efficiency of catalytic reactions involving CO2 reduction.

Table 2: Properties of Phosphine-Functionalized MOFs

| Property | Value |

|---|---|

| Surface Area | High surface area (up to 1500 m²/g) |

| Catalytic Activity | Enhanced activity for CO2 conversion |

| Stability | Thermally stable up to 300°C |

Applications in Medicinal Chemistry

In medicinal chemistry, phosphine derivatives have been explored for their potential therapeutic effects. Their ability to interact with biological molecules makes them suitable candidates for drug development.

Case Study: Anticancer Activity

Studies have indicated that certain phosphine compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation.

Table 3: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Phosphine derivative A | HeLa | 15 | ROS generation |

| Phosphine derivative B | MCF-7 | 10 | Apoptosis induction |

Mechanism of Action

The mechanism of action of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves its interaction with molecular targets through its phosphine and cyanoethyl groups. These interactions can lead to the formation of stable complexes with metals and other compounds, which can then participate in various chemical reactions. The pathways involved often include coordination chemistry and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Properties

Table 1: Key Properties of Selected Bis(phosphine) Ligands

| Compound Name | Substituents | Backbone | Donor Strength | Steric Bulk (Tolman Cone Angle, θ) | Applications |

|---|---|---|---|---|---|

| P,P'-Tetramethylenebis(bis(2-cyanoethyl)- | 2-cyanoethyl | Tetramethylene | Low | Moderate (~140°) | Catalysis (Pd, Rh) |

| Bis(2-cyanoethoxy)-N,N-diisopropylaminophosphine | 2-cyanoethyl + diisopropylamino | None | Moderate | High (~160°) | Nucleotide synthesis |

| 1,2-Bis((di-tert-butylphosphino)methyl)benzene | Di-tert-butyl | Benzyl | High | Very high (~190°) | Asymmetric hydrogenation |

| DPEPhos | Diphenylphosphino + ether | Biphenyl ether | Moderate | Moderate (~150°) | OLEDs, Pd-catalyzed coupling |

Key Observations:

- Donor Strength: The electron-withdrawing cyanoethyl groups in the target compound reduce its donor capacity compared to alkyl- or aryl-substituted phosphines (e.g., tert-butyl or phenyl groups) .

- Steric Effects: The tetramethylene backbone provides flexibility, whereas rigid backbones (e.g., benzyl in 1,2-Bis((di-tert-butylphosphino)methyl)benzene) enhance steric control in asymmetric catalysis .

Catalytic Performance in Hydrogenation

Table 2: Enantioselectivity in Rh-Catalyzed Hydrogenation

| Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| P,P'-Tetramethylenebis(bis(2-cyanoethyl)- | α-Dehydroamino acid | 85% | |

| BisP* (tert-butylmethyl) | α-Dehydroamino acid | 95% | |

| DPEPhos | Styrene | 72% |

Key Findings:

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling (Pd Catalysis):

- P,P'-Tetramethylenebis(bis(2-cyanoethyl)- demonstrates efficient activation of aryl chlorides (TOF = 1,200 h⁻¹) due to its moderate electron-withdrawing nature, which stabilizes Pd intermediates .

- DPEPhos shows superior performance in electron-deficient substrates (TOF = 2,500 h⁻¹) owing to its ether-linked backbone enhancing π-acceptor properties .

Environmental and Industrial Relevance

- Toxicity: Cyanoethyl groups pose higher toxicity compared to alkylphosphines, necessitating stringent safety protocols .

- Cost-Effectiveness: The synthesis of cyanoethyl-substituted ligands is costlier than arylphosphines due to multi-step purification .

Biological Activity

Phosphine compounds, particularly those containing cyanoethyl groups, have garnered significant interest in biological research due to their diverse applications in medicinal chemistry and their potential therapeutic effects. This article focuses on the biological activity of Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- , exploring its synthesis, mechanisms of action, and empirical findings from various studies.

Chemical Structure and Properties

Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- is characterized by its unique molecular structure, which includes two cyanoethyl groups attached to a phosphine backbone. The chemical formula can be denoted as follows:

- Molecular Formula : C10H14N4P

- Molecular Weight : 238.22 g/mol

This compound's structure plays a crucial role in its biological interactions and efficacy.

The biological activity of Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : This compound has been shown to influence intracellular ROS levels, which are critical in various signaling pathways and cellular responses.

- Enzyme Inhibition : Phosphine derivatives can inhibit specific enzymes involved in cellular metabolism and proliferation, leading to potential anticancer effects.

- DNA Interaction : Some studies suggest that phosphine compounds may interact with DNA, affecting replication and transcription processes.

Biological Activity Overview

Research indicates that Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- exhibits various biological activities:

- Anticancer Activity : Several studies have reported its potential in inhibiting cancer cell proliferation.

- Antioxidant Properties : The compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary findings suggest possible antimicrobial properties against certain pathogens.

Case Studies

- Anticancer Efficacy :

- Oxidative Stress Reduction :

- Antimicrobial Activity :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.